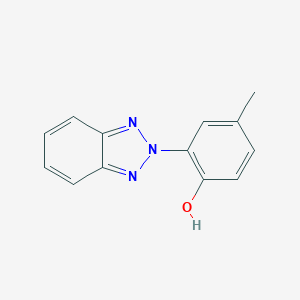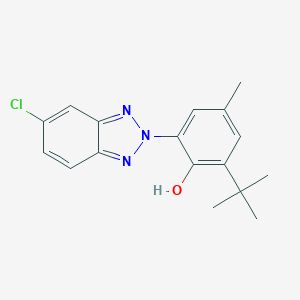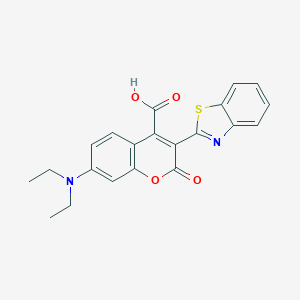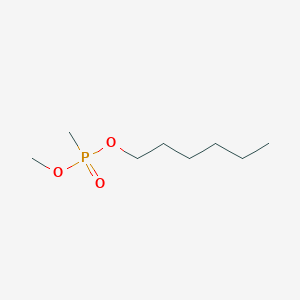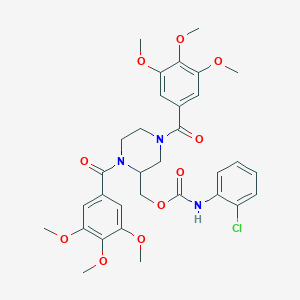
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate, also known as BTMCP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects. Studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cancer cell growth, as well as its ability to induce apoptosis in cancer cells. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have anti-inflammatory and analgesic properties.
実験室実験の利点と制限
One advantage of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in lab experiments is its ability to inhibit the growth of various cancer cell lines. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory conditions. However, one limitation of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate. One potential area of research is the development of more efficient synthesis methods for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate. Additionally, further studies are needed to fully understand the mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in human clinical trials.
合成法
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate involves the reaction of 2-chlorophenyl isocyanate with 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate.
科学的研究の応用
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
特性
CAS番号 |
129230-03-1 |
|---|---|
製品名 |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate |
分子式 |
C32H36ClN3O10 |
分子量 |
658.1 g/mol |
IUPAC名 |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C32H36ClN3O10/c1-40-24-13-19(14-25(41-2)28(24)44-5)30(37)35-11-12-36(31(38)20-15-26(42-3)29(45-6)27(16-20)43-4)21(17-35)18-46-32(39)34-23-10-8-7-9-22(23)33/h7-10,13-16,21H,11-12,17-18H2,1-6H3,(H,34,39) |
InChIキー |
WZODACLMDWREJD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
同義語 |
Carbamic acid, (2-chlorophenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2- piperazinyl)methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



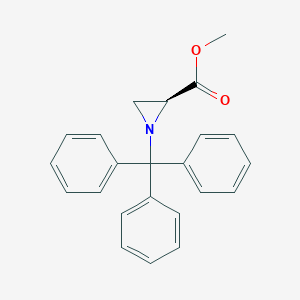
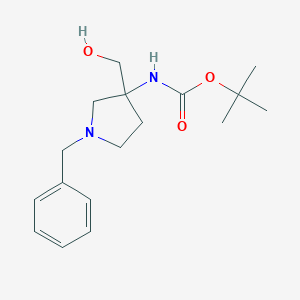
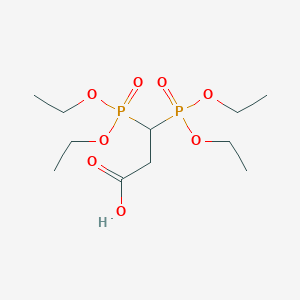
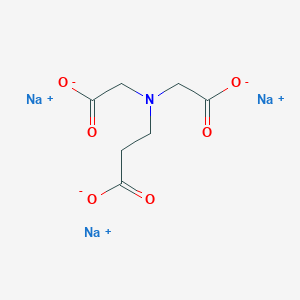
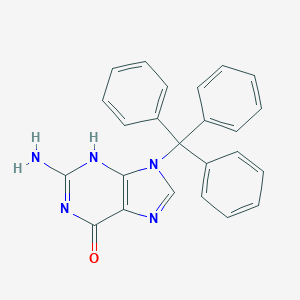
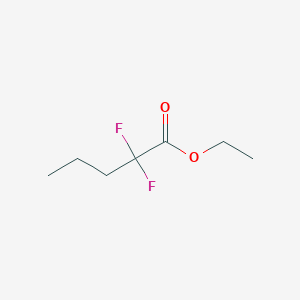
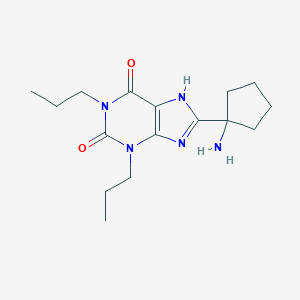
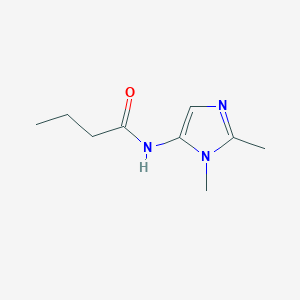
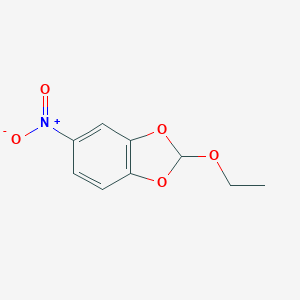
![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
